molecular formula C12H13FN2O3S2 B2675620 (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 867041-99-4

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide

Cat. No. B2675620
M. Wt: 316.37
InChI Key: WERBFKCUZXQZNG-WYMLVPIESA-N
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Description

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, also known as FFA4 agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. FFA4 agonist is a potent and selective agonist for free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is involved in the regulation of glucose and lipid metabolism.

Mechanism Of Action

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist activates (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, which is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Activation of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide leads to the activation of G proteins, which in turn activates downstream signaling pathways, including the PI3K-Akt and MAPK pathways. These pathways are involved in the regulation of glucose and lipid metabolism, inflammation, and cell proliferation.

Biochemical And Physiological Effects

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been shown to have various biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue. (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist improves lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis in the liver and adipose tissue.

Advantages And Limitations For Lab Experiments

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has several advantages for lab experiments. It is a potent and selective agonist for (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide, which allows for specific activation of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide signaling pathways. (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist is also stable and can be easily synthesized in large quantities. However, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. Furthermore, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has not been extensively studied in human clinical trials, which may limit its translational potential.

Future Directions

There are several future directions for research on (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist. Firstly, further investigation is needed to determine the safety and efficacy of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist in human clinical trials. Secondly, the role of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist in the regulation of immune cell function and inflammation needs to be further elucidated. Thirdly, the potential use of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist in the treatment of obesity and metabolic syndrome needs to be explored. Finally, the development of more potent and selective (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonists may lead to the discovery of new therapeutic targets for the treatment of metabolic diseases.

Synthesis Methods

The synthesis of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist involves the reaction of 4-fluorobenzenesulfonyl chloride with (3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)amine in the presence of a base. The reaction yields (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist as a white solid with a purity of over 95%. The synthesis of (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has also been shown to reduce inflammation and improve lipid metabolism in various preclinical studies. Furthermore, (E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide agonist has been investigated for its potential role in the treatment of obesity, metabolic syndrome, and cardiovascular diseases.

properties

IUPAC Name

(NE)-N-(3-ethyl-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3S2/c1-3-15-11(16)8(2)19-12(15)14-20(17,18)10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERBFKCUZXQZNG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-ethyl-5-methyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide

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